molecular formula C18H20N2S2 B11531422 2-{[(benzylsulfanyl)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

2-{[(benzylsulfanyl)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

Cat. No.: B11531422
M. Wt: 328.5 g/mol
InChI Key: SHWTYRZNWQDFRP-UHFFFAOYSA-N
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Description

2-{[(BENZYLSULFANYL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 2-{[(BENZYLSULFANYL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific reaction conditions to form the thiophene ring. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-{[(BENZYLSULFANYL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. In industry, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 2-{[(BENZYLSULFANYL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . As an anti-inflammatory agent, it may inhibit the production of pro-inflammatory cytokines. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 2-{[(BENZYLSULFANYL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE include other thiophene derivatives such as suprofen, articaine, and tioconazole . These compounds share the thiophene ring structure but differ in their substituents and overall molecular architecture. The uniqueness of 2-{[(BENZYLSULFANYL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE lies in its specific substituents, which confer distinct biological activities and applications.

Properties

Molecular Formula

C18H20N2S2

Molecular Weight

328.5 g/mol

IUPAC Name

2-(benzylsulfanylmethylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C18H20N2S2/c19-11-16-15-9-5-2-6-10-17(15)22-18(16)20-13-21-12-14-7-3-1-4-8-14/h1,3-4,7-8,20H,2,5-6,9-10,12-13H2

InChI Key

SHWTYRZNWQDFRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NCSCC3=CC=CC=C3

Origin of Product

United States

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